5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
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Overview
Description
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole is a chemical compound with the molecular formula C₂₂H₂₆N₂O₂S This compound is characterized by the presence of an indole core, a benzenesulfonyl group, and a pyrrolidine moiety
Preparation Methods
The synthesis of 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction, where the indole derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached via a nucleophilic substitution reaction, where the indole derivative is reacted with a pyrrolidine derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound may find applications in the development of new materials, catalysts, or other industrially relevant products.
Mechanism of Action
The mechanism of action of 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole can be compared with other similar compounds, such as:
Eletriptan: A compound with a similar indole core and used as a medication for migraines.
Sumatriptan: Another indole derivative used for the treatment of migraines.
Rizatriptan: An indole-based compound with similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonyl group, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICWWOZPCLNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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